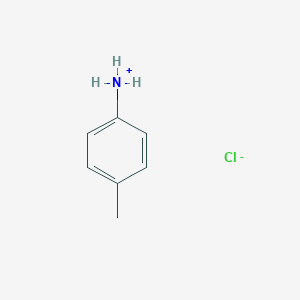

p-Toluidine hydrochloride

Description

Properties

IUPAC Name |

4-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.ClH/c1-6-2-4-7(8)5-3-6;/h2-5H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKBUTDZZRGQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N.ClH, C7H10ClN | |

| Record name | P-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21130 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106-49-0 (Parent) | |

| Record name | p-Toluidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021365 | |

| Record name | 4-Methylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-toluidine hydrochloride appears as off-white to grayish-white crystals. (NTP, 1992), Off-white to grayish-white solid; [CAMEO] Off-white powder; [Anachemia MSDS] | |

| Record name | P-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21130 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21601 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

495.5 °F at 760 mmHg (NTP, 1992) | |

| Record name | P-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21130 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | P-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21130 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

540-23-8 | |

| Record name | P-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21130 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT5II901IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

469 °F (NTP, 1992) | |

| Record name | P-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21130 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of p-Toluidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluidine (B81030) hydrochloride (4-methylaniline hydrochloride) is the hydrochloride salt of p-toluidine, an aromatic amine. It serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in drug design and formulation where properties like solubility and pKa can significantly influence bioavailability and efficacy. This guide provides a comprehensive overview of the core physicochemical characteristics of p-toluidine hydrochloride, detailed experimental protocols for their determination, and a logical workflow for property analysis.

Core Physicochemical Properties

The physicochemical properties of p-toluidine hydrochloride have been reported across various sources. The following table summarizes the key quantitative data. It is important to note that some discrepancies exist in the reported values, which may be attributed to different experimental conditions or sample purity.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₀ClN | [1][2][3] |

| Molecular Weight | 143.61 g/mol | [2][3][4] |

| 143.62 g/mol | [5] | |

| 143.63 g/mol | [6] | |

| 145.61 g/mol | [1] | |

| Melting Point | 243-245 °C | [7][8] |

| 469 °F (~242.8 °C) | [4][6] | |

| 181-182 °C | [1] | |

| 176 °C | [2][3] | |

| Boiling Point | 495.5 °F (~257.5 °C) at 760 mmHg | [4][6] |

| Solubility | Water: ≥ 100 mg/mL at 68 °F (20 °C) | [4][6] |

| Water: 0.1 g/100mL at 20 °C | [2][3] | |

| Soluble in polar solvents (e.g., ethanol, water) | [1] | |

| Soluble in water, ethanol, and ether | [2][3] | |

| pKa | 5.10 (for p-toluidine) | [9] |

Note on Discrepancies: The variation in reported melting points may be due to the presence of impurities, different crystalline forms, or the method of determination (e.g., decomposition temperature vs. true melting point). The significant difference in reported water solubility values highlights the importance of standardized experimental protocols. The pKa value provided is for the parent compound, p-toluidine; for p-toluidine hydrochloride, this value corresponds to the pKa of the conjugate acid (p-toluidinium ion).

Experimental Protocols

Accurate determination of physicochemical properties is essential for reliable research and development. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

This method is widely used for determining the melting point of a crystalline solid.[10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10]

-

Capillary tubes (sealed at one end)[11]

-

Thermometer (calibrated)[10]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the p-toluidine hydrochloride sample is finely powdered using a mortar and pestle.[10][12]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained.[11][12]

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is inserted into the sample holder of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the oil of the Thiele tube.[10]

-

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[10]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10]

-

Reporting: The result is reported as a melting range (e.g., 243-245 °C). A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination (Qualitative and Semi-Quantitative)

This protocol outlines the steps to determine the solubility of p-toluidine hydrochloride in various solvents.[13][14]

Materials:

-

Test tubes and rack

-

Spatula

-

Graduated cylinder or pipettes

-

Vortex mixer (optional)

-

p-Toluidine hydrochloride sample

-

Solvents (e.g., water, ethanol, diethyl ether, hexane)

Procedure:

-

Qualitative Assessment:

-

Place approximately 25 mg of p-toluidine hydrochloride into a test tube.[14]

-

Add 1 mL of the chosen solvent to the test tube.[13]

-

Vigorously shake or vortex the test tube for 60 seconds.[13]

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If it remains undissolved, it is insoluble. If some solid dissolves, it is partially soluble.[13]

-

-

Semi-Quantitative Assessment (for water solubility):

-

Accurately weigh a specific amount of p-toluidine hydrochloride (e.g., 100 mg) and place it in a vial.

-

Add a known volume of water (e.g., 1 mL) and stir vigorously for a set period.

-

If the solid dissolves completely, add more solute until saturation is reached.

-

If the solid does not dissolve completely, the mixture can be filtered, and the concentration of the dissolved solute in the filtrate can be determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). This provides a quantitative solubility value (e.g., in mg/mL).

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.[15][16] For p-toluidine hydrochloride, this method determines the pKa of the p-toluidinium ion.

Apparatus and Reagents:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

p-Toluidine hydrochloride sample

-

Deionized water

Procedure:

-

Sample Preparation: A known amount of p-toluidine hydrochloride is accurately weighed and dissolved in a known volume of deionized water in a beaker.[15]

-

Titration Setup: The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the bulb is covered but does not interfere with the stir bar.

-

Titration: The standardized NaOH solution is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[15]

-

Data Collection: The pH is recorded against the volume of titrant added. The titration is continued until the pH plateaus in the basic region.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is determined from the steepest part of the curve (or by taking the first derivative). The volume of NaOH at the half-equivalence point is then determined. The pH at the half-equivalence point is equal to the pKa of the p-toluidinium ion.

Visualizations

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the characterization of p-toluidine hydrochloride.

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of p-toluidine hydrochloride. The tabulated data, drawn from multiple sources, offers a comparative look at its key characteristics, while the detailed experimental protocols provide researchers with the necessary methodologies for in-house determination and verification. The provided workflow illustrates a systematic approach to the comprehensive characterization of this important chemical intermediate. A clear understanding and accurate measurement of these properties are fundamental to ensuring the successful application of p-toluidine hydrochloride in drug development and other scientific endeavors.

References

- 1. p-Toluidine Hydrochloride for Research [benchchem.com]

- 2. p-Toluidine HCl | CymitQuimica [cymitquimica.com]

- 3. p-Toluidine HCl | 540-23-8 | AAA54023 | Biosynth [biosynth.com]

- 4. Benzenamine, 4-methyl-, hydrochloride (1:1) | C7H9N.ClH | CID 10891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. P-TOLUIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. p-Toluidine Hydrochloride | 540-23-8 [chemnet.com]

- 8. 对甲苯胺 盐酸盐 purum, ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 9. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. chem.ws [chem.ws]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of p-Toluidine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluidine (B81030) hydrochloride, the salt of the aromatic amine p-toluidine, serves as a crucial intermediate in the synthesis of a wide array of chemical compounds, including dyes, pharmaceuticals, and agrochemicals. Its solubility characteristics in various organic solvents are a critical parameter for process development, reaction optimization, purification, and formulation in numerous industrial and research applications. Understanding and predicting its behavior in different solvent systems is paramount for efficient and successful chemical synthesis and drug development.

This technical guide provides a comprehensive overview of the available solubility data for p-toluidine hydrochloride in organic solvents. It aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding solvent selection and to design robust experimental protocols for solubility determination. This document also highlights the existing discrepancies in publicly available data and provides a generalized methodology for accurate and reproducible solubility measurements.

Data Presentation: Solubility of p-Toluidine Hydrochloride

The solubility of p-toluidine hydrochloride is influenced by the polarity of the solvent, with a general trend of higher solubility in more polar solvents. However, the available quantitative data is sparse and contains significant contradictions, underscoring the necessity for experimental verification for specific applications. The qualitative and conflicting quantitative solubility data are summarized below.

| Solvent | Solubility | Notes |

| Alcohols | ||

| Ethanol | Soluble[1][2] | No quantitative data found. |

| Methanol | Soluble | Implied by its classification as a polar solvent in which p-toluidine hydrochloride is generally soluble. No specific data found. |

| Ethers | ||

| Diethyl Ether | Contradictory: Soluble[1][2] / Insoluble[3][4] | This significant discrepancy highlights the need for experimental verification. |

| Halogenated Solvents | ||

| Chloroform | Low solubility[5] | |

| Aromatic Hydrocarbons | ||

| Benzene | Insoluble[3][4] | |

| Other Solvents | ||

| Pyridine | Soluble[5] | |

| Water | Contradictory: 0.1 g/100mL at 20°C[1][6] / ≥ 100 mg/mL at 20°C[2][7] | The reported values differ by a factor of 100, indicating a likely error in one of the sources. |

Experimental Protocols for Solubility Determination

The accurate determination of p-toluidine hydrochloride's solubility requires a well-defined experimental protocol. While specific literature detailing the solubility measurement of this particular compound is scarce, a general methodology based on the established "shake-flask" method can be employed. This method is a reliable approach for determining the equilibrium solubility of a solid in a liquid.

Principle

A supersaturated solution of p-toluidine hydrochloride in the organic solvent of interest is prepared and agitated at a constant temperature for a sufficient period to reach equilibrium. The solid and liquid phases are then separated, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Apparatus

-

p-Toluidine hydrochloride (high purity)

-

Organic solvent of interest (analytical grade or higher)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials for sample collection

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)

General Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of p-toluidine hydrochloride and transfer it to a sealed vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature.

-

-

Equilibration:

-

Agitate the mixture for a predetermined period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a chemically resistant filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Concentration Analysis:

-

Analyze the concentration of p-toluidine hydrochloride in the filtered supernatant using a validated analytical method.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.

-

Spectroscopic Analysis: If p-toluidine hydrochloride has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength using a UV-Vis spectrophotometer and a pre-established calibration curve.

-

Chromatographic Analysis (HPLC): High-Performance Liquid Chromatography can be used to separate and quantify the amount of dissolved p-toluidine hydrochloride. This method is particularly useful for complex mixtures.

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was conducted.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of p-toluidine hydrochloride and a conceptual representation of the factors influencing its solubility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. p-Toluidine HCl | CymitQuimica [cymitquimica.com]

- 3. biosynth.com [biosynth.com]

- 4. [2203.06544] Solubility of organic salts in solvent-antisolvent mixtures: A combined experimental and molecular dynamics simulations approach [arxiv.org]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p-Toluidine Hydrochloride for Research [benchchem.com]

- 7. p-Toluidine CAS#: 106-49-0 [m.chemicalbook.com]

A Comprehensive Technical Guide to p-Toluidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of p-Toluidine (B81030) hydrochloride, a significant chemical intermediate in various industrial and research applications. This document outlines its chemical and physical properties, synthesis, analytical methodologies, and toxicological profile, presenting data in a clear and accessible format for professionals in the fields of chemistry and drug development.

Core Chemical and Physical Properties

p-Toluidine hydrochloride, also known as 4-methylaniline hydrochloride, is the hydrochloride salt of p-toluidine.[1][2] It is a versatile compound used extensively in the synthesis of dyes, pharmaceuticals, and agrochemicals.[3][4]

Table 1: Chemical Identifiers and Properties of p-Toluidine Hydrochloride

| Identifier/Property | Value |

| CAS Number | 540-23-8[1][2][5] |

| Molecular Weight | 143.61 g/mol [1][2][6] |

| Molecular Formula | C₇H₉N·HCl[1][7][8] |

| Synonyms | 4-Methylaniline hydrochloride, 4-Aminotoluene hydrochloride[2][5] |

| Appearance | White to off-white or light brown crystals/crystalline powder[9] |

| Melting Point | 243-245 °C (decomposes)[8][9] |

| Solubility | Soluble in water, ethanol, and ether[10] |

Synthesis and Industrial Preparation

The industrial synthesis of p-toluidine hydrochloride is typically achieved through the reaction of p-toluidine with hydrochloric acid.

Experimental Protocol: Laboratory Scale Synthesis of p-Toluidine Hydrochloride

This protocol describes the straightforward acid-base reaction to form the hydrochloride salt.

-

Dissolution: Dissolve p-toluidine in a suitable solvent, such as diethyl ether or ethanol.

-

Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the stirred p-toluidine solution. The reaction is exothermic and should be controlled by cooling in an ice bath.

-

Precipitation: The p-toluidine hydrochloride will precipitate out of the solution as a white solid.

-

Isolation: Collect the precipitate by filtration.

-

Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the purified p-toluidine hydrochloride in a vacuum oven.

A common industrial application of p-toluidine hydrochloride is as an intermediate in the Sandmeyer reaction to produce compounds like p-chlorotoluene.

Caption: Synthesis of p-Chlorotoluene from p-Toluidine via Diazotization.

Analytical Methodologies

The purity and analysis of p-toluidine and its isomers are crucial for quality control in industrial processes. High-performance liquid chromatography (HPLC) is a common and effective method for this purpose.

Experimental Protocol: HPLC Separation of Toluidine Isomers

This protocol provides a general framework for the separation of o-, m-, and p-toluidine isomers.

-

Column: A core-shell mixed-mode reversed-phase cation-exchange column (e.g., Coresep 100) is effective for separating these closely related isomers.[11]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) (ACN) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) at a specific pH). The retention time can be controlled by adjusting the ACN concentration, buffer concentration, and pH.[11]

-

Detection: UV detection at 275 nm is suitable for these aromatic compounds.[11]

-

Sample Preparation: Dissolve the toluidine hydrochloride sample in the mobile phase and filter it before injection.

-

Analysis: The separated isomers are quantified by comparing their peak areas to those of known standards. This method is robust and can be adapted for various matrices, including reaction mixtures and biological fluids.[11]

Applications in Research and Industry

p-Toluidine hydrochloride is a key building block in several sectors.

Caption: Major Applications of p-Toluidine Hydrochloride.

-

Dye and Pigment Industry: It is a precursor for the synthesis of various dyes, including azo and triarylmethane dyes.[1][4]

-

Pharmaceuticals: It serves as a starting material for the synthesis of analgesics, antipyretics, and antihistamines.[3]

-

Agrochemicals: It is used in the production of herbicides, fungicides, and insecticides.[3]

-

Adhesives: It is a component of accelerators for cyanoacrylate glues.[12]

-

Research: In proteomics research, it is used as a toluene (B28343) derivative.[2]

Toxicological Profile and Safety

p-Toluidine hydrochloride is a hazardous substance and requires careful handling.

Table 2: Toxicological Data for p-Toluidine Hydrochloride

| Effect | Observation |

| Acute Toxicity (Oral, Rat LD₅₀) | 656-760 mg/kg[1] |

| Acute Toxicity (Dermal) | Toxic in contact with skin |

| Acute Toxicity (Inhalation) | Toxic if inhaled[13] |

| Carcinogenicity | Suspected of causing cancer[13] |

| Skin Sensitization | May cause an allergic skin reaction[13] |

| Primary Target Organs | Blood, liver, kidney, lung[5] |

| Primary Toxic Mechanism | Methemoglobin formation[1] |

The primary mechanism of toxicity for p-toluidine is the induction of methemoglobinemia.[1][7] This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering the hemoglobin unable to transport oxygen effectively. This can lead to cyanosis and, in severe cases, systemic toxicity.[1][7]

Caption: Toxicological Pathway of p-Toluidine Leading to Methemoglobinemia.

Due to its hazardous nature, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling p-toluidine hydrochloride. Work should be conducted in a well-ventilated area.[13]

References

- 1. p-Toluidine Hydrochloride for Research [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. p-TOLUIDINE HYDROCHLORIDE FOR SYNTHESIS | Vizag Chemicals [vizagchemical.com]

- 5. p-Toluidine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]

- 6. GSRS [precision.fda.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. p-Toluidine purum, = 99.0 AT 540-23-8 [sigmaaldrich.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. p-Toluidine HCl | 540-23-8 | AAA54023 | Biosynth [biosynth.com]

- 11. helixchrom.com [helixchrom.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. lobachemie.com [lobachemie.com]

The Synthetic Versatility of p-Toluidine Hydrochloride: A Technical Guide for Organic Chemists

Introduction

p-Toluidine (B81030) hydrochloride, the salt of the aromatic amine 4-methylaniline, is a versatile and cost-effective building block in organic synthesis.[1][2][3] Its utility stems from the reactivity of the aromatic ring and the amino group, which can be readily transformed into a variety of functional groups. This technical guide provides an in-depth overview of the core applications of p-toluidine hydrochloride in organic synthesis, complete with quantitative data, detailed experimental protocols, and process visualizations to support researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Applications in Organic Synthesis

p-Toluidine hydrochloride serves as a crucial precursor and intermediate in a wide array of chemical transformations.[1][4] Its primary applications lie in the synthesis of dyes, pigments, pharmaceuticals, agrochemicals, and various heterocyclic compounds.[4][5][6][7]

Synthesis of Azo Dyes and Pigments

The most prominent application of p-toluidine hydrochloride is in the production of azo dyes.[1][4][6] The synthesis involves a two-step process: diazotization followed by azo coupling.

-

Diazotization: In a critical first step, the primary aromatic amine of p-toluidine is converted into a diazonium salt.[8] This is achieved by treating a cold, acidic solution of p-toluidine hydrochloride with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid.[8] Maintaining a low temperature (0–5 °C) is crucial to prevent the decomposition of the highly reactive diazonium salt.[8]

-

Azo Coupling: The resulting p-tolyl diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, such as phenols and anilines (e.g., 2-naphthol), in a process known as azo coupling.[8] This electrophilic aromatic substitution reaction forms the characteristic and highly conjugated azo (-N=N-) linkage, which is responsible for the vibrant colors of these compounds.[4][8]

Azo dyes derived from p-toluidine are extensively used in the textile, leather, plastics, and printing ink industries due to their brilliant colors and good stability.[4][5]

Intermediate in Pharmaceutical and Agrochemical Synthesis

p-Toluidine and its hydrochloride salt are fundamental building blocks in the synthesis of various pharmaceuticals and agrochemicals.[4][6][9] It is a key intermediate in the production of analgesics, antipyretics, and antihistamines.[4] In the agrochemical industry, it is used in the synthesis of herbicides, such as metolachlor (B1676510) and acetochlor, as well as fungicides and insecticides.[4][5][7]

Precursor for Heterocyclic Compounds

p-Toluidine hydrochloride is a valuable starting material for the synthesis of a wide variety of heterocyclic compounds, which are core scaffolds in many biologically active molecules.[10] Its reactions with various reagents can lead to the formation of five-, six-, and seven-membered heterocyclic systems.[11] For instance, it can be used in condensation reactions to form pyranopyrroles and other complex heterocyclic structures.

Electrophilic Aromatic Substitution and Other Transformations

The aromatic ring of p-toluidine is activated by the amino group, making it susceptible to electrophilic aromatic substitution reactions.[1] The amino group is an ortho- and para-directing group.[1]

-

Halogenation: Bromination of p-toluidine, for example, can be directed to the ortho position relative to the amino group, yielding products like 2-bromo-4-methylaniline.[1]

-

Oxidation: p-Toluidine can be oxidized using various agents, such as hydrogen peroxide with a catalyst, to form products like 4,4′-dimethylazobenzene and 4,4′-dimethylazoxybenzene.[1][12]

Quantitative Data Summary

The following table summarizes key reactions involving p-toluidine hydrochloride and its free base, p-toluidine, providing an overview of the transformations and reported yields.

| Reaction Type | Reactant(s) | Reagents & Conditions | Product(s) | Yield (%) | Reference(s) |

| Diazotization | p-Toluidine | 1. HCl, H₂O, 0-5°C2. NaNO₂, H₂O, 0-5°C | p-Tolyl diazonium chloride | (Used in situ) | [8][13] |

| Azo Coupling | p-Tolyl diazonium chloride, 2-Naphthol (B1666908) | NaOH, H₂O, 0-5°C | 1-(p-Tolylazo)-2-naphthol (Azo Dye) | High (qualitative) | [8] |

| Sandmeyer Reaction | p-Toluidine | 1. HCl, NaNO₂, 0-5°C2. CuCl, HCl | p-Chlorotoluene | 70-79% | [13] |

| Bromination | p-Toluidine | 1. Acetic Acid (reflux)2. Bromine, 50-55°C3. HCl (hydrolysis) | 3-Bromo-4-aminotoluene | 60-67% | [14] |

| Oxidation | p-Toluidine | H₂O₂, M/NTS catalyst, 25°C | 4,4′-dimethylazobenzene, 4,4′-dimethylazoxybenzene | Up to 93% conversion | [12] |

Note: Yields can vary significantly based on specific reaction conditions, scale, and purification methods.

Experimental Protocols

Protocol 1: Synthesis of an Azo Dye (1-(p-Tolylazo)-2-naphthol)

This protocol details the diazotization of p-toluidine followed by azo coupling with 2-naphthol.[8]

Materials:

-

p-Toluidine

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

2-Naphthol (beta-Naphthol)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Ethanol (B145695) (for recrystallization)

Part A: Diazotization of p-Toluidine

-

In a flask, dissolve a specific molar equivalent of p-toluidine in a solution of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. This will likely form a fine suspension of p-toluidine hydrochloride.[8]

-

In a separate beaker, prepare a solution of one molar equivalent of sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-toluidine hydrochloride suspension, ensuring the temperature is maintained below 5 °C throughout the addition.[8]

-

Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete to ensure the complete formation of the p-tolyl diazonium chloride solution.

Part B: Azo Coupling

-

In a separate beaker, dissolve one molar equivalent of 2-naphthol in a dilute aqueous solution of sodium hydroxide.

-

Cool this alkaline solution in an ice bath to 0-5 °C.

-

Slowly, and with vigorous stirring, add the cold p-tolyl diazonium chloride solution from Part A to the alkaline 2-naphthol solution.

-

A brightly colored precipitate of the azo dye should form immediately.[8]

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from ethanol to yield the final azo dye.[8]

Protocol 2: Synthesis of p-Chlorotoluene via Sandmeyer Reaction

This protocol describes the conversion of p-toluidine to p-chlorotoluene.[13]

Materials:

-

p-Toluidine

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Copper (II) Sulfate (B86663) pentahydrate

-

Sodium Chloride

-

Sodium Bisulfite

-

Sodium Hydroxide

-

Ice

Part A: Preparation of Cuprous Chloride (CuCl) Solution

-

Prepare a solution of copper sulfate and sodium chloride in hot water.

-

While stirring, add an alkaline solution of sodium sulfite.

-

Allow the mixture to cool and wash the precipitated cuprous chloride by decantation.

-

Dissolve the crude cuprous chloride in concentrated hydrochloric acid.

Part B: Diazotization and Sandmeyer Reaction

-

In a large vessel, mix p-toluidine with concentrated hydrochloric acid and cool to 0°C with cracked ice to precipitate p-toluidine hydrochloride.[13]

-

With stirring, add a solution of sodium nitrite in water, maintaining the temperature at 0-5°C to form the diazonium salt solution.[15]

-

Cool the cuprous chloride solution from Part A to 0°C.

-

Pour the cold diazonium solution rapidly into the well-stirred cuprous chloride solution. An addition product will separate.

-

Allow the mixture to warm to room temperature (around 15°C), at which point the addition compound will begin to decompose, evolving nitrogen gas and forming p-chlorotoluene.[15]

-

Complete the decomposition by heating the mixture on a steam bath to 60°C.

-

Isolate the p-chlorotoluene layer, wash, dry, and purify by distillation.

Visualizations

The following diagrams illustrate key processes and relationships involving p-toluidine hydrochloride in organic synthesis.

Caption: Diazotization and Azo Coupling Pathway.

Caption: General Synthetic Experimental Workflow.

Caption: p-Toluidine HCl as a Central Precursor.

Conclusion

p-Toluidine hydrochloride remains a cornerstone of industrial and laboratory organic synthesis. Its straightforward conversion into a diazonium salt provides a gateway to the vast and colorful world of azo compounds.[1][8] Furthermore, its role as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic systems underscores its continued importance.[4][5] The reactivity of both the amino group and the aromatic ring allows for a diverse range of chemical transformations, making p-toluidine hydrochloride an indispensable tool for the synthetic chemist.

References

- 1. p-Toluidine Hydrochloride for Research [benchchem.com]

- 2. p-Toluidine hydrochloride - 4-Methylaniline hydrochloride [sigmaaldrich.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. p-TOLUIDINE HYDROCHLORIDE FOR SYNTHESIS | MUSCAT AND BARKA BUSINESS TRADING CHEMICAL COMPANY [muscatchemical.com]

- 6. chemiis.com [chemiis.com]

- 7. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 8. benchchem.com [benchchem.com]

- 9. p-Toluidine HCl | 540-23-8 | AAA54023 | Biosynth [biosynth.com]

- 10. sciencescholar.us [sciencescholar.us]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Industrial Applications of p-Toluidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: p-Toluidine (B81030) hydrochloride (CAS 540-23-8), the hydrochloride salt of 4-methylaniline, is a highly versatile and critical intermediate in the chemical industry. Its unique reactivity, stemming from the amino group on the toluene (B28343) ring, makes it a fundamental building block in a multitude of industrial processes. This guide provides a comprehensive technical overview of its primary applications, focusing on dye and pigment manufacturing, pharmaceutical synthesis, agrochemical production, and its role in the polymer and adhesive industries. Detailed experimental protocols for key transformations, quantitative data, and process-flow visualizations are presented to serve as a resource for professionals in research and development.

Physicochemical and Toxicological Data

p-Toluidine hydrochloride is a crystalline solid whose properties are crucial for its handling and application in various synthetic processes.[1]

Table 1: Physicochemical Properties of p-Toluidine Hydrochloride

| Property | Value | References |

| CAS Number | 540-23-8 | [2][3] |

| Molecular Formula | C₇H₁₀ClN (CH₃C₆H₄NH₂·HCl) | [2][4] |

| Molecular Weight | 143.61 g/mol | [2][3][4] |

| Appearance | White to light brownish crystalline powder | [1][5] |

| Melting Point | 241-245 °C | [5] |

| Solubility | Soluble in water and ethanol | [2][3] |

| Purity Standards | ≥98.0% to ≥99.0% | [4][5] |

Table 2: Toxicological Data

| Metric | Value | Notes | References |

| Hazard Classification | Toxic by inhalation. | Risk of methaemoglobin formation. | [6] |

| Exposure Limit (TWA) | 8.8 mg/m³ (2 ppm) for p-toluidine base. | Time-Weighted Average. | [6] |

| Health Risks | Associated with urinary bladder cancer in occupational settings. | Based on studies of related compounds like p-chloro-o-toluidine. | [7] |

Core Industrial Applications

The industrial utility of p-toluidine hydrochloride is primarily centered on its function as a precursor. The amino group can be readily converted into a diazonium salt, a gateway to a vast array of subsequent chemical transformations.

Dye and Pigment Manufacturing

p-Toluidine hydrochloride is a cornerstone in the synthesis of azo dyes, which constitute the largest class of synthetic colorants used in the textile, ink, and plastics industries.[8][9] The synthesis hinges on a two-step process: diazotization followed by azo coupling.

-

Diazotization: The primary aromatic amine of p-toluidine hydrochloride is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures (0-5 °C).[10]

-

Azo Coupling: The resulting electrophilic diazonium salt readily reacts with an electron-rich coupling component (such as phenols, naphthols, or other aromatic amines) to form a stable azo compound (-N=N-), which is the chromophore responsible for the dye's color.[10]

// Node styles pTHCl [label="p-Toluidine\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dyes [label="Azo Dyes &\nPigments", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cylinder]; Pharma [label="Pharmaceuticals", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; Agro [label="Agrochemicals", fillcolor="#FBBC05", fontcolor="#202124", shape=cylinder]; Other [label="Other Intermediates", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=cylinder];

// Edge definitions pTHCl -> Dyes [label="Diazotization &\nAzo Coupling"]; pTHCl -> Pharma [label="Amidation,\nAlkylation"]; pTHCl -> Agro [label="Diazotization &\nSandmeyer Reaction"]; pTHCl -> Other [label="Halogenation,\nOxidation"]; } dot Caption: Logical workflow of p-Toluidine HCl as a central precursor.

Pharmaceutical Synthesis

p-Toluidine serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[8][9] Its derivatives are found in analgesics, antipyretics, and local anesthetics.[2][3] A notable example is its connection to the synthesis of Prilocaine, a local anesthetic, where toluidine isomers are critical starting materials.[11][12] The hydrochloride form of related toluidines, such as o-toluidine (B26562) hydrochloride, is also used as a United States Pharmacopeia (USP) reference standard for impurity profiling in drugs like Prilocaine.[13]

Agrochemical Production

The compound is an intermediate in the manufacture of certain pesticides and herbicides. For instance, derivatives of p-toluidine have been used to produce the insecticide and acaricide chlordimeform.[7] The synthesis often involves converting the amine group to other functionalities that impart pesticidal activity.

Polymer and Adhesive Industries

p-Toluidine and its derivatives are utilized as accelerators in the curing and polymerization of various materials:

-

Rubber Vulcanization: It can act as an accelerator, enhancing the cross-linking process of rubber to improve its durability and elasticity.[8]

-

Adhesives: It is a known component in accelerators for cyanoacrylate-based adhesives (super glues), speeding up the setting time.[9][14][15][16] N,N-Dimethyl-p-toluidine, a derivative, is a high-reactivity accelerator used to cure resins and acrylics at ambient temperatures.[17]

Key Synthetic Methodologies and Protocols

The following sections provide detailed protocols for the most common and critical industrial reactions involving p-toluidine hydrochloride.

Protocol: Synthesis of an Azo Dye (e.g., 1-(p-tolyldiazenyl)naphthalen-2-ol)

This two-part protocol first generates the p-tolyl diazonium salt and then couples it with 2-naphthol (B1666908) to produce a vibrant azo dye.

Part A: Diazotization of p-Toluidine

-

Preparation: Dissolve one molar equivalent of p-toluidine in an aqueous solution of concentrated hydrochloric acid (approx. 2.5 molar equivalents).

-

Cooling: Cool the resulting solution, which may be a fine suspension of p-toluidine hydrochloride, to 0-5 °C in an ice-salt bath with continuous stirring.

-

Nitrite Addition: In a separate vessel, prepare a solution of one molar equivalent of sodium nitrite (NaNO₂) in cold water. Add this solution dropwise to the cold p-toluidine hydrochloride suspension. The temperature must be strictly maintained below 5 °C to prevent decomposition of the diazonium salt.[10]

-

Reaction Completion: Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete to ensure the complete formation of p-tolyl diazonium chloride.[10]

Part B: Azo Coupling

-

Coupling Agent Prep: In a separate beaker, dissolve one molar equivalent of the coupling agent (e.g., 2-naphthol) in a cold aqueous solution of sodium hydroxide (B78521) (NaOH). Cool this alkaline solution to 0-5 °C.[10]

-

Coupling Reaction: Slowly, and with vigorous stirring, add the cold p-tolyl diazonium chloride solution from Part A to the alkaline 2-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.[10][18]

-

Isolation: Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and purify by recrystallization from a suitable solvent like ethanol.[10]

// Node styles start [label="p-Toluidine HCl\nSuspension", fillcolor="#F1F3F4", fontcolor="#202124"]; diazotization [label="Diazotization\n(NaNO₂, HCl, 0-5°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; diazonium [label="p-Tolyl Diazonium\nChloride Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling [label="Azo Coupling\n(2-Naphthol, NaOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dye [label="Azo Dye\nPrecipitate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow start -> diazotization; diazotization -> diazonium; diazonium -> coupling; coupling -> dye; } dot Caption: Experimental workflow for a typical Azo Dye synthesis.

Protocol: Sandmeyer Reaction for p-Chlorotoluene Synthesis

The Sandmeyer reaction is a robust method for replacing the amino group of an aromatic amine with a halide via its diazonium salt, using a copper(I) salt as the catalyst.[19][20]

-

Diazotization: Prepare the p-tolyl diazonium salt solution from p-toluidine as described in Protocol 3.1, Part A.

-

Catalyst Preparation: Prepare a solution of copper(I) chloride (CuCl). This is often done in situ by reducing an aqueous solution of copper(II) sulfate (B86663) with a reducing agent like sodium sulfite (B76179) in the presence of sodium chloride.[19]

-

Sandmeyer Reaction: Pour the cold diazonium salt solution into the stirred cuprous chloride solution.[19] Effervescence (liberation of N₂ gas) will be observed as a complex forms and subsequently decomposes.[19][21]

-

Decomposition: Gently warm the mixture (e.g., to 60 °C) to ensure the complete decomposition of the intermediate and formation of p-chlorotoluene, which will separate as an oily layer.[19]

-

Isolation and Purification: Isolate the crude p-chlorotoluene, typically by steam distillation. Wash the collected organic layer with sodium hydroxide solution to remove phenolic byproducts, then with water. Dry the product over an anhydrous agent (e.g., sodium sulfate) and purify by fractional distillation.

// Node definitions pToluidine [label="p-Toluidine + HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazotization [label="Add NaNO₂ @ 0-5°C", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DiazoniumSalt [label="p-Tolyl Diazonium Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; CuCl [label="Add to CuCl Solution", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Decomposition [label="Warm to Decompose\n(Release N₂)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="p-Chlorotoluene", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow pToluidine -> Diazotization -> DiazoniumSalt; DiazoniumSalt -> CuCl -> Decomposition -> Product; } dot Caption: Experimental workflow for the Sandmeyer Reaction.

Quantitative Industrial Process Data

Successful industrial synthesis relies on precise control of reaction parameters.

Table 3: Key Industrial Process Parameters

| Process | Reactants | Conditions | Purpose | References |

| Salt Formation | p-Toluidine, 30% HCl | 50-60 °C in continuous reactor | Forms the hydrochloride salt | [9] |

| Diazotization | p-Toluidine HCl, NaNO₂, HCl | 0-5 °C | Forms the diazonium salt intermediate | [10][21] |

| Azo Coupling | Diazonium Salt, Coupling Agent (e.g., 2-Naphthol) | 0-5 °C, Alkaline pH | Forms the final azo dye product | [10][22] |

| Sandmeyer Reaction | Diazonium Salt, CuCl | Room temp to 60 °C | Halogen substitution | [19] |

Conclusion

p-Toluidine hydrochloride is an indispensable chemical intermediate with a broad and significant impact across multiple industrial sectors. Its primary value lies in the reactivity of its aromatic amine group, which, through fundamental reactions like diazotization, provides a versatile platform for synthesizing a vast range of commercially important products, from vibrant dyes to life-saving pharmaceuticals. The protocols and data presented herein underscore its central role and provide a technical foundation for researchers and developers working with this pivotal compound. Proper handling and adherence to safety protocols are paramount due to its toxicological profile.

References

- 1. lobachemie.com [lobachemie.com]

- 2. p-Toluidine HCl | 540-23-8 | AAA54023 | Biosynth [biosynth.com]

- 3. p-Toluidine HCl | CymitQuimica [cymitquimica.com]

- 4. p-Toluidine hydrochloride - 4-Methylaniline hydrochloride [sigmaaldrich.com]

- 5. p-Toluidine Hydrochloride | 540-23-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. p-Chloro-o-toluidine and Its Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chemiis.com [chemiis.com]

- 9. p-Toluidine Hydrochloride for Research [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. calpaclab.com [calpaclab.com]

- 16. US6251818B1 - Accelerator for cyanoacrylates - Google Patents [patents.google.com]

- 17. N,N-Dimethyl-p-toluidine|Polymerization Accelerator [benchchem.com]

- 18. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 21. Reaction Mechanisms Involving p-Chlorotoluene Starting from Toluidine Ex.. [askfilo.com]

- 22. data.epo.org [data.epo.org]

The Pivotal Role of p-Toluidine Hydrochloride in Dye Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of p-toluidine (B81030) hydrochloride as a versatile intermediate in the synthesis of azo dyes. This document provides a comprehensive overview of the synthesis methodologies, quantitative data, and the underlying chemical principles that make p-toluidine hydrochloride a cornerstone in the coloration industry and a molecule of interest in biological applications.

Introduction

p-Toluidine hydrochloride, the hydrochloride salt of p-toluidine (4-methylaniline), is a primary aromatic amine that serves as a fundamental building block in organic synthesis. Its most prominent application lies in the production of azo dyes, a vast and commercially significant class of colorants.[1] The synthesis of these dyes from p-toluidine hydrochloride is a classic example of electrophilic aromatic substitution, involving a two-step process: diazotization followed by azo coupling.[2] The resulting azo compounds are characterized by the presence of a diazene (B1210634) functional group (-N=N-) connecting two aromatic rings, which forms a conjugated system responsible for their vibrant colors.[3] This guide will delve into the technical details of these processes, present key quantitative data, and explore the applications of the resulting dyes.

Synthesis of Azo Dyes from p-Toluidine Hydrochloride

The conversion of p-toluidine hydrochloride into an azo dye is a well-established and efficient process. It begins with the formation of a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound.

Step 1: Diazotization of p-Toluidine

Diazotization is the process of converting a primary aromatic amine, in this case, p-toluidine, into a diazonium salt.[2] This reaction is typically carried out in a cold, acidic solution to prevent the unstable diazonium salt from decomposing.[2]

Logical Relationship: Diazotization Process

Caption: Diazotization of p-toluidine hydrochloride.

Step 2: Azo Coupling

The resulting p-tolyl diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, such as phenols and anilines, in a process known as azo coupling.[2] This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling agent, unless it is already substituted.[4]

Experimental Workflow: Azo Dye Synthesis

Caption: General experimental workflow for azo dye synthesis.

Quantitative Data on p-Toluidine-Based Dyes

The yield, purity, and spectroscopic characteristics of azo dyes derived from p-toluidine are crucial for their application. The following tables summarize representative data for dyes synthesized from p-toluidine and various coupling agents.

Table 1: Synthesis Yield and Purity of Selected p-Toluidine-Based Azo Dyes

| Coupling Agent | Dye Name/Structure | Yield (%) | Melting Point (°C) | Purification Method |

| 2-Naphthol (B1666908) | 1-(p-tolylazo)-2-naphthol | 82.3 | 230.1–232.0 | Recrystallization (Ethanol) |

| Phenol | p-Hydroxyazobenzene derivative | ~80 | - | Column Chromatography |

| Aniline | p-Aminoazobenzene derivative | ~75 | - | Recrystallization |

Note: Yields and melting points can vary depending on the specific reaction conditions and purity of reagents.

Table 2: Spectroscopic Data for a Representative p-Toluidine-Based Azo Dye (1-(p-tolylazo)-2-naphthol)

| Spectroscopic Technique | Key Peaks/Signals |

| UV-Vis (DMSO) | λmax ≈ 518.6 nm[5] |

| FT-IR (neat, cm⁻¹) | 3206 (O-H), 3096 (C-H, aromatic), 1608 (C=C, aromatic), 1439 (-N=N-), 1342 (NO₂)[5] |

| ¹H NMR (DMSO, δ ppm) | 8.46 (s, 1H), 8.37 (d, J = 8.9, 2H), 8.08 (d, J = 8.9, 2H), 7.97 (d, J = 8.7, 1H), 7.02 (d, J = 8.9 Hz, 1H)[5] |

| ¹³C NMR (DMSO, δ ppm) | 170.76, 164.49, 154.90, 147.85, 144.15, 128.89, 126.60, 124.75, 122.97, 118.39, 113.89[5] |

Experimental Protocols

The following are detailed methodologies for the synthesis of a representative azo dye from p-toluidine hydrochloride.

Synthesis of 1-(p-tolylazo)-2-naphthol

This protocol is a standard laboratory procedure for the synthesis of a vibrant red azo dye.

Materials:

-

p-Toluidine hydrochloride

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

2-Naphthol

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Ice

Protocol:

-

Diazotization of p-Toluidine:

-

Dissolve a specific molar equivalent of p-toluidine hydrochloride in a solution of concentrated hydrochloric acid and water in a flask.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. This will likely form a fine suspension of p-toluidine hydrochloride.[2]

-

In a separate beaker, prepare a solution of one molar equivalent of sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-toluidine hydrochloride suspension, maintaining the temperature below 5 °C throughout the addition.[2]

-

Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete to ensure the full formation of the p-tolyl diazonium chloride solution.[2]

-

-

Azo Coupling:

-

In a separate beaker, dissolve one molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this alkaline solution in an ice bath to 0-5 °C.[2]

-

Slowly, and with vigorous stirring, add the cold p-tolyl diazonium chloride solution to the alkaline 2-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.[2]

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.[2]

-

-

Work-up and Purification:

Biological Applications and Signaling Pathways

While the primary application of p-toluidine-derived dyes is in coloration, some exhibit interesting biological activities and have found use in biomedical research.

Biological Staining

A prominent example is Toluidine Blue, a thiazine (B8601807) dye structurally related to p-toluidine.[6] It is a basic metachromatic dye with a high affinity for acidic tissue components, such as DNA and RNA.[6] This property makes it a valuable stain in histology and cytology for identifying changes in chromatin and localizing nucleoli.[7]

Mechanism of Toluidine Blue Staining

Caption: Mechanism of Toluidine Blue staining.

The staining mechanism is primarily based on the electrostatic interaction between the cationic dye molecules and the anionic phosphate (B84403) groups of nucleic acids or sulfate (B86663) groups of glycosaminoglycans (GAGs).[8] This binding allows for the visualization of cellular structures rich in these macromolecules.

Antimicrobial and Antioxidant Activity

Several studies have reported that various azo dyes, including those derived from structures similar to p-toluidine, possess antimicrobial and antioxidant properties.[1][9] The biological activity is often attributed to the azo linkage and the nature of the aromatic rings and their substituents. The reduction of the azo bond in vivo can lead to the formation of aromatic amines, which may have their own biological effects.[1] Further research is needed to elucidate the specific signaling pathways modulated by these compounds.

Conclusion

p-Toluidine hydrochloride remains a cornerstone intermediate in the synthesis of a wide array of azo dyes. The straightforward and high-yielding diazotization and azo coupling reactions make it an industrially significant compound. The resulting dyes not only provide a rich palette of colors for various materials but also exhibit potential for biological applications, particularly as cellular stains and potentially as antimicrobial or antioxidant agents. This technical guide provides a foundational understanding for researchers and professionals working with this versatile molecule, from synthetic protocols to potential areas of further investigation in drug development and biomedical research.

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. benchchem.com [benchchem.com]

- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 4. [PDF] SYNTHESIS AND APPLICATION OF AZO-NAPHTHOL DYES ON WOOL , SILK AND NYLON FABRICS | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Toluidine blue: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toluidine blue staining for cell and tissue biology applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijhmr.com [ijhmr.com]

The Linchpin of Pharmaceutical Synthesis: A Technical Guide to p-Toluidine Hydrochloride

For Immediate Release

[City, State] – December 22, 2025 – p-Toluidine (B81030) hydrochloride, a versatile aromatic amine salt, serves as a critical building block and intermediate in the synthesis of a wide array of pharmaceutical compounds. This technical guide provides an in-depth exploration of its core applications, reaction mechanisms, and detailed experimental protocols for its use in the development of active pharmaceutical ingredients (APIs). Aimed at researchers, scientists, and drug development professionals, this document consolidates key quantitative data and methodologies to facilitate further innovation in pharmaceutical synthesis.

Introduction to p-Toluidine Hydrochloride in Pharmaceutical R&D

p-Toluidine hydrochloride (4-methylaniline hydrochloride) is a key precursor in the production of various organic molecules, including dyes, and notably, pharmaceuticals.[1] Its utility in drug synthesis stems from the reactivity of the aromatic ring and the amino group, which readily undergo electrophilic aromatic substitution and oxidation reactions.[1] The amino group is a strong activating group, directing substitution to the ortho and para positions, making it a highly reactive and versatile starting material.[1] This compound is a fundamental ingredient in the synthesis of certain analgesics, antipyretics, and antihistamines.[2]

Physicochemical Properties and Handling

p-Toluidine hydrochloride is a white to off-white crystalline powder. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀ClN | [3] |

| Molecular Weight | 143.61 g/mol | [3] |

| Melting Point | 228-230 °C | |

| Solubility | Soluble in water, ethanol, and ether. | [3] |

| Appearance | White to off-white crystalline powder |

Due to its potential toxicity, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling p-toluidine hydrochloride. Work should be conducted in a well-ventilated fume hood.

Applications in Pharmaceutical Synthesis

p-Toluidine hydrochloride is a precursor for several important classes of pharmaceuticals. Its primary role is as a starting material for the synthesis of more complex molecules.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

p-Toluidine serves as a key starting material for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Tolmetin . The synthesis proceeds through the intermediate p-toluoyl chloride .

Synthesis Pathway for Tolmetin from p-Toluidine

Caption: Synthesis of Tolmetin from p-Toluidine.

Precursor to Analgesics

While not a direct precursor in many common analgesics, p-toluidine can be converted to p-aminophenol, a key intermediate in the synthesis of acetaminophen (paracetamol). The conversion of p-toluidine to p-aminophenol typically involves a nitration step followed by a reduction.

Experimental Protocols

Synthesis of p-Toluoyl Chloride from p-Toluic Acid

This protocol details the conversion of p-toluic acid, which can be synthesized from p-toluidine, to p-toluoyl chloride, a key intermediate for Tolmetin synthesis.

Materials:

-

p-Toluic acid

-

Oxalyl chloride

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

In a 250 mL two-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 8 mmol of p-toluic acid in 100 mL of dichloromethane at room temperature.

-

Add 2 drops of DMF to the stirred solution.

-

Slowly add 16 mmol of oxalyl chloride to the mixture.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Concentrate the resulting mixture under reduced pressure to afford p-toluoyl chloride.[4]

Quantitative Data:

| Reactant | Molar Eq. | Amount |

| p-Toluic Acid | 1.0 | 8 mmol |

| Oxalyl Chloride | 2.0 | 16 mmol |

| DMF | Catalytic | 2 drops |

| Product | Quantitative Yield | |

| p-Toluoyl Chloride | ~100% |

Synthesis of Tolmetin from p-Toluoyl Chloride

This protocol describes the Friedel-Crafts acylation reaction to form a key precursor to Tolmetin.

Materials:

-

1-methyl-3-ethoxycarbonylpyrrole-2-acetate

-

p-Toluoyl chloride

-

Aluminum chloride (AlCl₃)

-

Ethylene (B1197577) chloride

Procedure:

-

To a stirred and cooled (0°C) solution of 6.5 g of 1-methyl-3-ethoxycarbonylpyrrole-2-acetate in 30 ml of ethylene chloride, add 5.85 g of aluminum chloride.

-

Add a solution of 6.80 g of p-toluoyl chloride in 30 ml of ethylene chloride dropwise over 30 minutes.

-

After the addition is complete, reflux the reaction mixture for 6 hours.

-

Pour the reaction mixture into ice-hydrochloric acid.

-

Separate the ethylene chloride layer, wash with 10% aqueous sodium carbonate and then with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and distill off the ethylene chloride to yield 1-methyl-5-(p-toluoyl)-3-ethoxycarbonyl-pyrrole-2-acetate.[5] This intermediate is then hydrolyzed and decarboxylated to yield Tolmetin.[5]

Quantitative Data:

| Reactant | Amount |

| 1-methyl-3-ethoxycarbonylpyrrole-2-acetate | 6.5 g |

| p-Toluoyl chloride | 6.80 g |

| Aluminum chloride | 5.85 g |

| Product | Yield |

| 1-methyl-5-(p-toluoyl)-3-carboxypyrrole-2-acetic acid (after hydrolysis) | 1.43 g |

Role in Biochemical Analysis

Aromatic amines like toluidine are utilized in various biochemical assays. For instance, o-toluidine (B26562) is used in the colorimetric determination of glucose in biological samples. The workflow for such an analysis provides a general framework for how p-toluidine hydrochloride could be employed in similar quantitative assays.

Experimental Workflow for Aromatic Amine-Based Glucose Assay

Caption: Workflow for a p-toluidine-based glucose assay.

Metabolism of p-Toluidine

Understanding the metabolic fate of p-toluidine is crucial for toxicological assessment and drug development. The metabolism primarily occurs in the liver and involves cytochrome P450 enzymes.

Metabolic Pathway of p-Toluidine

Caption: Metabolic pathway of p-toluidine.

The metabolism of p-toluidine primarily involves N-hydroxylation and ring hydroxylation, catalyzed by cytochrome P450 enzymes. The resulting metabolites are then conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion from the body.

Conclusion

p-Toluidine hydrochloride remains a cornerstone in the synthesis of various pharmaceuticals. Its versatile reactivity allows for the construction of complex molecular architectures essential for therapeutic activity. The detailed protocols and pathways outlined in this guide are intended to provide a solid foundation for researchers and developers in the pharmaceutical industry to build upon, fostering the creation of novel and improved therapeutic agents. Continued research into the applications and reaction optimization of p-toluidine hydrochloride will undoubtedly lead to further advancements in drug discovery and manufacturing.

References

- 1. p-Toluidine Hydrochloride for Research [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. p-Toluidine HCl | 540-23-8 | AAA54023 | Biosynth [biosynth.com]

- 4. p-Toluoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. CA1151187A - Process for preparing 1-methyl-5-(p-toluoyl)pyrrole-2- acetic acid - Google Patents [patents.google.com]

p-Toluidine Hydrochloride: A Technical Guide for Advanced Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Abstract